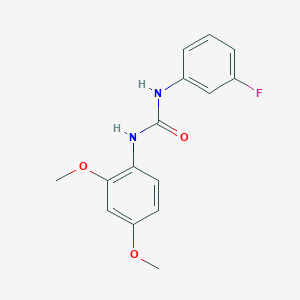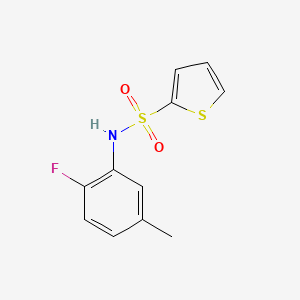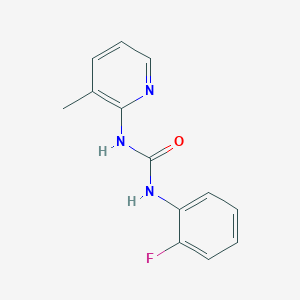
N-(2-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea
説明
N-(2-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as MK-0249, is a small molecule inhibitor of the protein kinase C (PKC) family. PKCs are a group of enzymes that play a crucial role in signal transduction pathways, regulating cell growth, differentiation, and survival. MK-0249 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular disorders.
作用機序
N-(2-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea selectively inhibits the activity of PKCα and PKCβ, which are involved in cell proliferation and survival. By inhibiting these enzymes, this compound induces cell cycle arrest and apoptosis in cancer cells and improves insulin sensitivity in diabetic models. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the modulation of downstream signaling pathways, including the Akt and ERK pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce tumor growth and metastasis, and sensitize cancer cells to chemotherapy and radiation therapy. In diabetes, this compound has been shown to improve insulin sensitivity, reduce blood glucose levels, and prevent the development of diabetic complications. In cardiovascular disorders, this compound has been shown to reduce blood pressure, improve endothelial function, and prevent the development of atherosclerosis.
実験室実験の利点と制限
One of the main advantages of N-(2-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea is its selectivity for PKCα and PKCβ, which reduces the risk of off-target effects. This compound has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for oral administration. However, one of the limitations of this compound is its potential toxicity, as PKCs are involved in various physiological processes. The long-term effects of this compound on normal cells and tissues are still unknown, and further studies are needed to determine its safety and efficacy in clinical settings.
将来の方向性
There are several future directions for research on N-(2-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea. One area of interest is the development of combination therapies, where this compound is used in combination with other drugs to enhance its therapeutic efficacy. Another area of interest is the identification of biomarkers that can predict the response to this compound, allowing for personalized treatment approaches. Additionally, further studies are needed to determine the long-term effects of this compound on normal cells and tissues, as well as its potential applications in other diseases, such as neurodegenerative disorders and inflammatory diseases.
科学的研究の応用
N-(2-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been extensively studied for its potential therapeutic applications in various diseases. In cancer, PKCs are overexpressed, and their inhibition leads to the suppression of tumor growth and metastasis. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer. In diabetes, PKCs are involved in the development of diabetic complications, and this compound has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. In cardiovascular disorders, PKCs play a crucial role in the regulation of vascular tone and blood pressure, and this compound has been shown to reduce blood pressure and improve endothelial function in animal models.
特性
IUPAC Name |
1-(2-fluorophenyl)-3-(3-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-9-5-4-8-15-12(9)17-13(18)16-11-7-3-2-6-10(11)14/h2-8H,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTANQIZELHXTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-(2-pyrimidinylthio)acetamide](/img/structure/B4423695.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4423703.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4423711.png)
![6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridin-2-amine](/img/structure/B4423723.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4423732.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-phenyl-2-propynoyl)piperazine](/img/structure/B4423739.png)
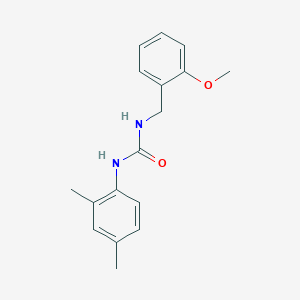
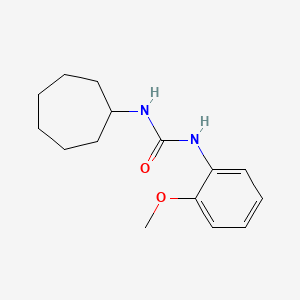
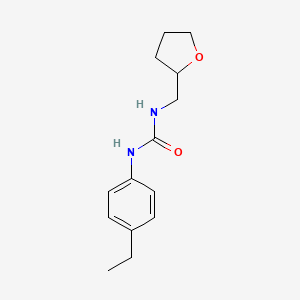
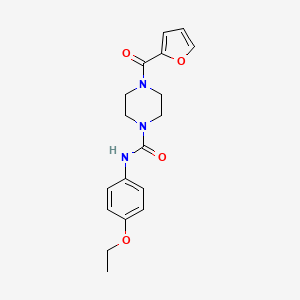
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4423765.png)
